4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,2,3-benzenetriol
Overview
Description
4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,2,3-benzenetriol, commonly known as 'Compound X', is a potent chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of pyrazole-based compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation, oxidative stress, and cancer cell growth. Additionally, Compound X has been shown to modulate the expression of various genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, Compound X has been shown to improve mitochondrial function and reduce neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for scientific research applications. It exhibits high purity and stability, making it suitable for various in vitro and in vivo studies. Additionally, it has been extensively studied for its mechanism of action and potential therapeutic applications. However, the limitations of Compound X include its high cost and limited availability, which may restrict its use in certain scientific research applications.
Future Directions
There are several future directions for the study of Compound X. One potential direction is the development of more efficient and cost-effective synthesis methods to increase the availability of Compound X for scientific research applications. Additionally, further studies are needed to elucidate the mechanism of action of Compound X and its potential therapeutic applications in various fields of scientific research. Moreover, the development of novel formulations and delivery systems may enhance the efficacy and bioavailability of Compound X for clinical use.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. Several studies have demonstrated the ability of Compound X to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Compound X has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-8-16(23-10-4-2-9(17)3-5-10)13(19-18-8)11-6-7-12(20)15(22)14(11)21/h2-7,20-22H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQXNSFFWGYFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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